molecular formula C23H29N3O6S B2680517 N-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-(3-phenylpropyl)ethanediamide CAS No. 872880-71-2

N-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-(3-phenylpropyl)ethanediamide

Cat. No.: B2680517
CAS No.: 872880-71-2
M. Wt: 475.56
InChI Key: LZVPAYKRLZJTAX-UHFFFAOYSA-N
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Description

Introduction to Oxazinan-Ethanediamide Derivatives in Chemical Research

Historical Development of Sulfonyl-Oxazinan Compounds

The integration of sulfonyl and oxazinan groups traces back to the mid-20th century, when sulfonamides emerged as foundational antimicrobial agents. The discovery of sulfanilamide’s bacteriostatic properties in the 1930s catalyzed interest in sulfonyl derivatives. By the 2000s, researchers began merging sulfonyl groups with oxazinan rings to exploit their combined electronic and steric effects. For instance, the crystal structure of (4S)-4-benzyl-N-{[(4S)-4-benzyl-2-oxo-1,3-oxazolidin-3-yl]sulfonyl}-2-oxo-1,3-oxazolidine-3-carboxamide revealed how sulfonamide-oxazolidinone hybrids adopt envelope conformations stabilized by intramolecular hydrogen bonds. These structural insights informed later designs of six-membered oxazinan analogs, which offered enhanced conformational flexibility over five-membered oxazolidinones.

A pivotal advancement occurred in 2008, when arylsulfonyl isocyanates were reacted with diketene to synthesize 1,3-oxazine-2,4-diones, demonstrating the feasibility of constructing sulfonyl-linked heterocycles via zwitterionic intermediates. This methodology laid the groundwork for incorporating ethanediamide substituents, as seen in contemporary derivatives like the title compound.

Table 1: Key Milestones in Sulfonyl-Oxazinan Chemistry
Year Development Significance
1935 Discovery of sulfanilamide’s antimicrobial activity Established sulfonamides as therapeutic agents
2003 Synthesis of sulfonamide-oxazolidinone hybrids Demonstrated hydrogen-bond-driven conformations
2008 Arylsulfonyl isocyanate-diketene reactions yielding oxazine-diones Enabled modular synthesis of complex heterocycles

Significance in Contemporary Organic Chemistry

The title compound’s structure embodies three critical features:

  • 4-Methoxybenzenesulfonyl Group : This electron-withdrawing moiety enhances electrophilicity at the sulfonamide sulfur, facilitating nucleophilic substitutions or coordination to metal catalysts.
  • 1,3-Oxazinan Ring : The six-membered ring’s chair-flip dynamics allow adaptive binding in enzymatic pockets, as evidenced by its role in sodium channel blockers.
  • Ethanediamide Bridge : The N-(3-phenylpropyl)ethanediamide substituent introduces hydrogen-bond donor/acceptor pairs, enabling supramolecular assembly or protein interactions.

Comparative studies highlight its uniqueness. For example, replacing the oxazinan ring with a piperazine moiety reduces conformational rigidity, while substituting the methoxy group with chlorine diminishes solubility. Such structure-activity relationships (SAR) underscore its value in medicinal chemistry.

Research Landscape and Academic Interest

Recent publications emphasize three domains:

  • Synthetic Methodologies : Innovations in one-pot multicomponent reactions, such as coupling arylsulfonyl isocyanates with diketene precursors.
  • Crystallography : Analyses of sulfonyl-oxazinan derivatives reveal intramolecular N–H⋯O bonds and helical crystal packing.
  • Computational Modeling : Density functional theory (DFT) studies predict the title compound’s tautomeric preferences and electrostatic potential surfaces.
Table 2: Recent Research Focus Areas (2020–2025)
Focus Area Key Findings Citations
Synthetic Routes Zwitterion-mediated cyclizations achieve 75–85% yields for oxazinan cores
Structural Analysis Envelope conformations in oxazinan rings stabilize crystal lattices
Biological Screening Ethanediamide derivatives show tubulin-binding potential

Collaborations between Algerian and European institutions have accelerated progress, particularly in crystallography and catalysis.

Theoretical Framework and Research Objectives

The compound’s design is guided by two principles:

  • Frontier Molecular Orbital (FMO) Theory : The sulfonyl group lowers the LUMO energy, enhancing reactivity toward nucleophiles.
  • Conformational Analysis : Molecular dynamics simulations predict that the oxazinan ring’s chair-to-boat transitions modulate binding affinities.

Current objectives include:

  • Optimizing synthetic protocols to reduce byproducts during ethanediamide coupling.
  • Exploring catalytic asymmetric synthesis to access enantiopure variants.
  • Developing fluorescent probes by incorporating aromatic ethanediamide substituents.

Properties

IUPAC Name

N'-[[3-(4-methoxyphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-(3-phenylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O6S/c1-31-19-10-12-20(13-11-19)33(29,30)26-15-6-16-32-21(26)17-25-23(28)22(27)24-14-5-9-18-7-3-2-4-8-18/h2-4,7-8,10-13,21H,5-6,9,14-17H2,1H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZVPAYKRLZJTAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-(3-phenylpropyl)ethanediamide involves multiple steps. One common method starts with the preparation of 4-methoxybenzenesulfonyl chloride, which is then reacted with an appropriate oxazinan derivative under controlled conditions. The reaction typically requires a base such as triethylamine and an organic solvent like dichloromethane. The resulting intermediate is then coupled with 3-phenylpropylamine to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

N-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-(3-phenylpropyl)ethanediamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

N-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-(3-phenylpropyl)ethanediamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-(3-phenylpropyl)ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Ethanediamide Derivatives

The following table summarizes key structural and physicochemical differences between the target compound and related ethanediamides:

Compound Name Substituents (R1, R2) Molecular Weight Key Features Biological Activity (Inferred/Reported)
Target : N-{[3-(4-Methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-(3-phenylpropyl)ethanediamide R1: 4-methoxybenzenesulfonyl; R2: 3-phenylpropyl ~480 (estimated) High lipophilicity; electron-donating methoxy group Potential kinase/protease inhibition
N-({3-[(4-Fluorophenyl)sulfonyl]-1,3-oxazinan-2-yl}methyl)-N'-[2-(2-methoxyphenyl)ethyl]ethanediamide R1: 4-fluorobenzenesulfonyl; R2: 2-(2-methoxyphenyl)ethyl 479.52 Fluorine atom enhances electronegativity; smaller substituent Unreported, likely membrane-permeable
N'-{[3-(4-Fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methylpropyl)ethanediamide R1: 4-fluorobenzenesulfonyl; R2: 2-methylpropyl 401.45 Compact alkyl chain; lower molecular weight Unreported, possible oral bioavailability
N-(1-cyclohexyl-1H-pyrazol-3-yl)-N'-(1,3-diphenylpropyl)ethanediamide R1: cyclohexylpyrazole; R2: diphenylpropyl Not provided Bulky aromatic substituents; high steric hindrance Unreported, likely protease inhibition
Quinolinyl oxamide derivative (QOD) R1: benzodioxolyl; R2: tetrahydroquinolinyl Not provided Heterocyclic moieties; planar structure Falcipain protease inhibition

Functional Group Analysis

  • Sulfonyl Groups: The 4-methoxybenzenesulfonyl group in the target compound contrasts with the 4-fluorobenzenesulfonyl groups in . Methoxy (-OCH₃) is electron-donating, reducing the sulfonyl group’s electron-withdrawing effect compared to fluorine. This may alter hydrogen-bonding interactions with targets like kinases (e.g., CaMKII inhibitors KN-93 and KN-92 ).
  • Ethanediamide Linker :

    • The N-C(=O)-C(=O)-N' motif is conserved across analogues, enabling chelation of metal ions or interaction with catalytic residues in enzymes. For example, QOD derivatives inhibit falcipain via oxamide coordination to zinc ions .
  • Substituent Effects on Bioactivity :

    • The 3-phenylpropyl chain in the target compound provides greater hydrophobicity than the 2-methylpropyl group in , suggesting improved membrane penetration but reduced solubility.
    • Bulky substituents (e.g., diphenylpropyl in ) may limit access to buried active sites but enhance selectivity.

Physicochemical and Pharmacokinetic Properties

  • LogP :
    • The 4-methoxybenzenesulfonyl and 3-phenylpropyl groups likely increase logP (estimated >3), favoring blood-brain barrier penetration but risking off-target binding.

Biological Activity

N-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-(3-phenylpropyl)ethanediamide is a complex organic compound with promising biological activities. This article aims to summarize the current understanding of its biological activity, including its synthesis, mechanism of action, and potential therapeutic applications.

  • CAS Number : 872880-84-7
  • Molecular Formula : C22H27N3O7S
  • Molecular Weight : 477.5 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of 4-methoxybenzenesulfonyl chloride with 2-aminoethanol to form an oxazinan ring. This intermediate is then reacted with N-(3-phenylpropyl)ethanediamide under controlled conditions to yield the final product. The synthetic route may include purification steps such as chromatography to ensure high yield and purity .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in cellular signaling pathways. The unique structure allows for effective binding to these targets, potentially modulating their activity and leading to various biological effects .

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. It has been evaluated for cytotoxicity against several human cancer cell lines, including:

  • A2780 (human ovarian carcinoma)
  • MCF-7 (human breast cancer)

In vitro assays have demonstrated significant antiproliferative effects, with IC50 values indicating moderate to high cytotoxicity. For instance, compounds similar in structure have shown IC50 values ranging from 4.47 to 52.8 μM against various cancer cell lines .

Mechanisms of Anticancer Activity

The compound's anticancer activity may involve:

  • Inhibition of Tubulin Polymerization : Similar compounds have been shown to inhibit tubulin polymerization, which is crucial for cancer cell division.
  • Induction of Cell Cycle Arrest : Flow cytometric analysis has indicated that treated cells exhibit G2/M phase arrest, preventing further cell division .

Case Studies

A notable study synthesized a series of oxazinonaphthalene derivatives, which included compounds structurally related to this compound. These derivatives were tested for their ability to induce apoptosis in cancer cells and showed promising results in inhibiting tumor growth in preclinical models .

CompoundCell LineIC50 (μM)Mechanism
5gA27804.47Tubulin inhibition
5cMCF-752.8Cell cycle arrest

Q & A

Q. What are the key functional groups and structural features of this compound, and how do they influence its reactivity?

The compound contains a 1,3-oxazinan ring, a 4-methoxybenzenesulfonyl group, and a phenylpropyl substituent. The sulfonyl group enhances electrophilicity, enabling nucleophilic substitution reactions, while the oxazinan ring contributes to conformational flexibility, influencing binding interactions in biological systems. The methoxy group on the benzene ring modulates electronic effects, potentially altering solubility and reactivity .

Q. What are the standard synthetic routes for this compound, and what intermediates are critical?

A common method involves reacting 4-methoxybenzenesulfonyl chloride with 1,3-oxazinan-2-ylmethanol to form an intermediate sulfonamide. Subsequent coupling with 3-phenylpropylamine via carbodiimide-mediated amidation yields the final product. Key intermediates include the sulfonylated oxazinan derivative and the activated ethanediamide precursor .

Q. Which analytical techniques are essential for characterizing this compound?

Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity, while high-resolution mass spectrometry (HRMS) verifies molecular weight. Infrared (IR) spectroscopy identifies functional groups (e.g., sulfonyl S=O stretches at ~1350–1150 cm⁻¹). Purity is assessed via HPLC with UV detection at λmax ~255 nm .

Q. How can researchers evaluate the compound’s potential bioactivity in preliminary assays?

Basic screening includes enzyme inhibition assays (e.g., kinase or protease targets) and cytotoxicity testing in cell lines (e.g., IC₅₀ determination). Surface plasmon resonance (SPR) or fluorescence polarization assays may assess target binding affinity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields and purity?

Systematic optimization involves varying solvents (e.g., DMF vs. dichloromethane), temperatures (e.g., 0–60°C), and catalysts (e.g., DMAP for amidation). Design of experiments (DoE) methodologies, such as factorial designs, can identify critical parameters. For example, reducing side reactions during sulfonylation requires strict anhydrous conditions and slow reagent addition .

Q. What computational strategies are effective for predicting reactivity or bioactivity?

Density functional theory (DFT) calculations predict electrophilic/nucleophilic sites, while molecular docking (e.g., AutoDock Vina) models interactions with biological targets like enzymes. Molecular dynamics simulations assess conformational stability in solvent environments. These methods guide rational design of derivatives with enhanced activity .

Q. How can contradictory data from biological assays be resolved?

Discrepancies in IC₅₀ values across studies may arise from assay conditions (e.g., pH, buffer composition) or cell line variability. Validate results using orthogonal assays (e.g., SPR vs. enzymatic activity) and replicate experiments under standardized protocols. Statistical analysis (e.g., ANOVA) identifies outliers .

Q. What strategies mitigate degradation during storage or biological testing?

Lyophilization improves stability for long-term storage at -20°C. In biological media, use antioxidants (e.g., ascorbic acid) or protease inhibitors to prevent oxidative or enzymatic degradation. Monitor stability via LC-MS over time .

Methodological Challenges and Solutions

Q. How can regioselectivity challenges in sulfonylation or amidation be addressed?

For sulfonylation, steric hindrance at the oxazinan nitrogen can be minimized using bulky bases (e.g., 2,6-lutidine). In amidation, pre-activation of carboxylic acids with HOBt/EDC reduces racemization. Microwave-assisted synthesis may enhance regioselectivity in heterocyclic systems .

Q. What advanced techniques elucidate the compound’s mechanism of action in complex biological systems?

CRISPR-Cas9 gene editing identifies target pathways, while proteomics (e.g., SILAC) maps protein interaction networks. In vivo imaging (e.g., PET tracers) tracks biodistribution. Synchrotron-based X-ray crystallography resolves binding modes at atomic resolution .

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